

Synthesis Pathway of AN-3485: An In-depth Technical Guide

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Compound of Interest

Compound Name: AN-3485

Cat. No.: B2473444

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This technical guide provides a detailed overview of the synthesis pathway for **AN-3485**, a potent anti-inflammatory agent. The information presented is compiled from published scientific literature and is intended to support research and development activities. **AN-3485**, chemically known as 6-(4-(aminomethyl)-2-chlorophenoxy)benzo[c][1,2]oxaborol-1(3H)-ol, has demonstrated significant potential in modulating inflammatory responses.^[1]

Core Synthesis Strategy

The synthesis of **AN-3485** is achieved through a multi-step process commencing from commercially available starting materials. The key steps involve a nucleophilic aromatic substitution reaction followed by a reduction of a nitrile group to a primary amine.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of **AN-3485** and related analogs as described in the reference literature.^[1]

Step	Reactants	Reagents & Conditions	Product	Yield (%)
1	3H-benzo[c][1][2]oxaborole-1,6-diol (8), 3-chloro-4-fluoro-benzonitrile (7b)	K ₂ CO ₃ , DMSO, 90 °C, 7 h	Intermediate Nitrile Compound	Not explicitly stated for 9e, but related compounds (9a-d) have yields of 33-61%
2	Intermediate Nitrile Compound (from step 1)	Lithium aluminum hydride (LAH), THF, 0 °C to rt, 2 h; then 4 M HCl in 1,4-dioxane	AN-3485 (9e) hydrochloride	Not explicitly stated for 9e, but related compounds have yields of 43-68% for the reduction and salt formation step

Experimental Protocols

The following are detailed experimental methodologies for the key transformations in the synthesis of **AN-3485**.

Step 1: Synthesis of 6-(2-chloro-4-cyanophenoxy)-3H-benzo[c][1][2]oxaborol-1-ol

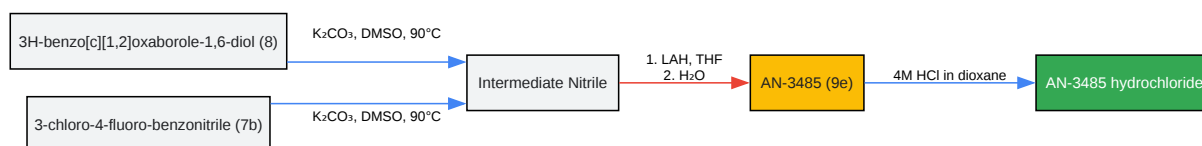
- To a solution of 3H-benzo[c][1][2]oxaborole-1,6-diol (8) (300 mg, 2.00 mmol) in dimethyl sulfoxide (DMSO) (30 mL), add potassium carbonate (K₂CO₃) (828 mg, 6.00 mmol) and 3-chloro-4-fluoro-benzonitrile (7b) (933 mg, 6.00 mmol).[1]
- Heat the reaction mixture to 90 °C for 7 hours.[1]
- After cooling the reaction mixture to room temperature, add ethyl acetate (EtOAc) (50 mL).[1]
- Wash the organic layer with water (5 x 50 mL).[1]
- Evaporate the organic layer under vacuum to yield the intermediate nitrile compound.[1]

Step 2: Synthesis of 6-(4-(aminomethyl)-2-chlorophenoxy)benzo[c][1,2]oxaborol-1(3H)-ol (**AN-3485**)

- To a solution of the intermediate nitrile compound (136 mg, 0.480 mmol) in anhydrous tetrahydrofuran (THF) (60 mL), add lithium aluminum hydride (1 M in ether, 1.19 mL, 1.19 mmol) at 0 °C.[1]
- Stir the reaction for 2 hours.[1]
- Quench the reaction with 1 M hydrochloric acid (HCl) (30 mL).[1]
- Add methanol (MeOH) (50 mL) and filter the solution.[1]
- Evaporate the filtrate under vacuum.[1]
- Purify the residue by reverse-phase chromatography (gradient of MeOH/H₂O from 10% to 100%).[1]
- To a suspension of the free base in MeOH (5 mL), add 4 M HCl in 1,4-dioxane (0.2 mL) to form the hydrochloride salt of **AN-3485**. [1]

Visualizations

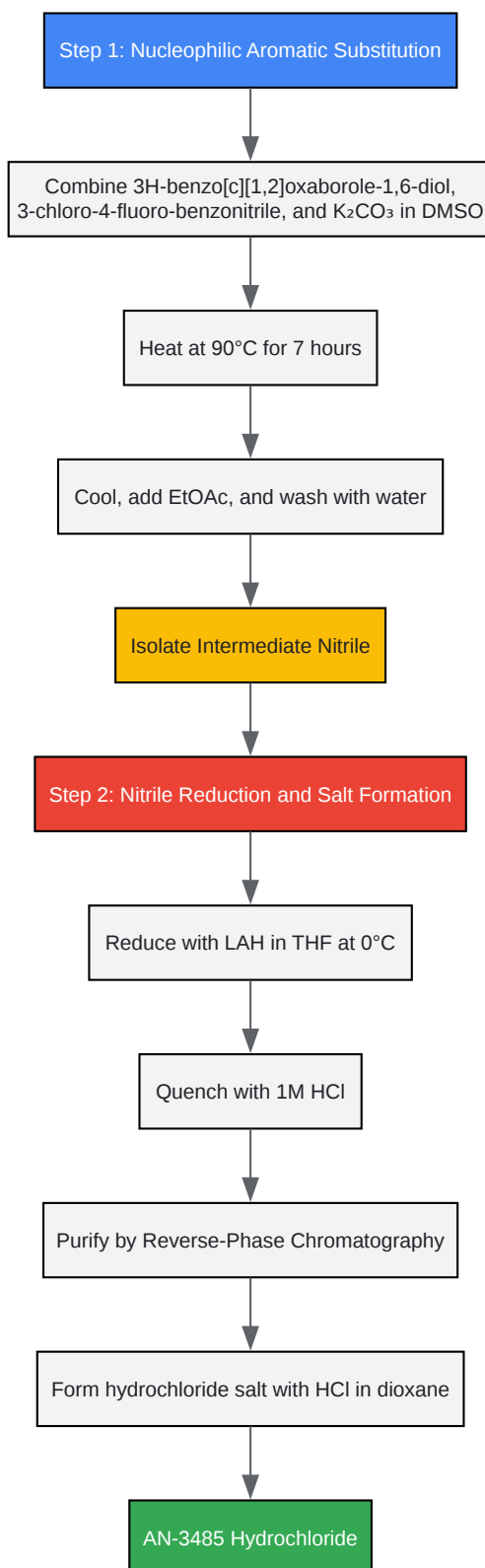
Synthesis Pathway of **AN-3485**



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Caption: Reaction scheme for the synthesis of **AN-3485**.

Experimental Workflow for the Synthesis of **AN-3485**



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Caption: Step-by-step workflow for **AN-3485** synthesis.

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References

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